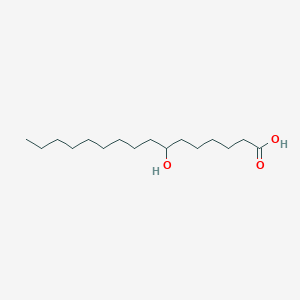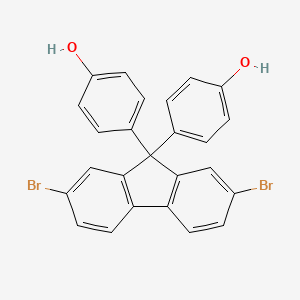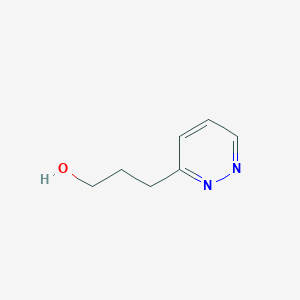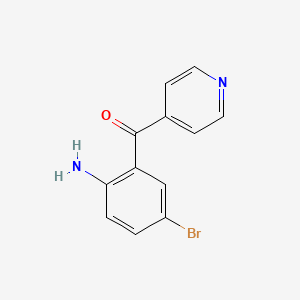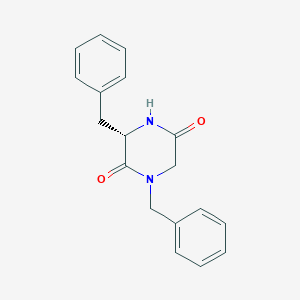![molecular formula C73H48 B3048503 9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)- CAS No. 171408-93-8](/img/structure/B3048503.png)
9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- is a complex organic compound known for its unique spirobifluorene structure. This compound is characterized by a spiro linkage between two fluorene units, which enhances its thermal stability and charge-transport properties. It is widely used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- typically involves multiple steps. One common method includes the bromination of 9,9’-spirobifluorene using bromine as the oxidizing agent and iron (III) chloride as the catalyst. This is followed by a palladium-catalyzed coupling reaction with biphenyl derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
化学反応の分析
Types of Reactions
9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents.
Reduction: Typically involves the use of reducing agents like lithium aluminum hydride.
Substitution: Commonly occurs with halogenated derivatives under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrofluorene compounds .
科学的研究の応用
9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for drug delivery systems and as a component in diagnostic tools.
Industry: Widely used in the production of OLEDs, perovskite solar cells, and other organic electronic devices.
作用機序
The mechanism of action of 9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- involves its ability to transport charge efficiently due to its spiro linkage. This unique structure allows for high thermal stability and prevents crystallization, which is crucial for maintaining the performance of electronic devices. The molecular targets and pathways involved include interactions with charge transport materials and the stabilization of amorphous states .
類似化合物との比較
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene: Known for its use in perovskite solar cells.
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Used as a blue-emitting material in electroluminescent devices.
Uniqueness
Compared to similar compounds, 9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- stands out due to its enhanced thermal stability and charge-transport properties. Its unique spiro linkage provides structural advantages that are beneficial for various applications in organic electronics .
特性
IUPAC Name |
2,2',7,7'-tetrakis(4-phenylphenyl)-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H48/c1-5-13-49(14-6-1)53-21-29-57(30-22-53)61-37-41-65-66-42-38-62(58-31-23-54(24-32-58)50-15-7-2-8-16-50)46-70(66)73(69(65)45-61)71-47-63(59-33-25-55(26-34-59)51-17-9-3-10-18-51)39-43-67(71)68-44-40-64(48-72(68)73)60-35-27-56(28-36-60)52-19-11-4-12-20-52/h1-48H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQUGSCGBGIJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)C8=CC=C(C=C8)C9=CC=CC=C9)C1=C6C=C(C=C1)C1=CC=C(C=C1)C1=CC=CC=C1)C=C(C=C5)C1=CC=C(C=C1)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H48 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583255 |
Source


|
| Record name | 2,2',7,7'-Tetra([1,1'-biphenyl]-4-yl)-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171408-93-8 |
Source


|
| Record name | 2,2',7,7'-Tetra([1,1'-biphenyl]-4-yl)-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
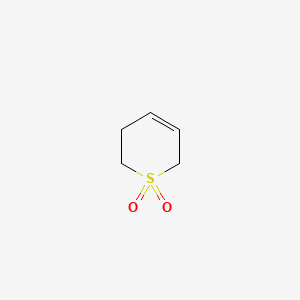
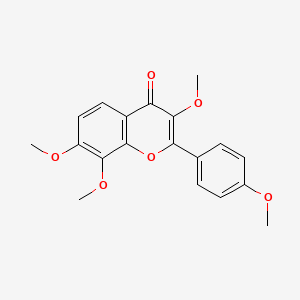
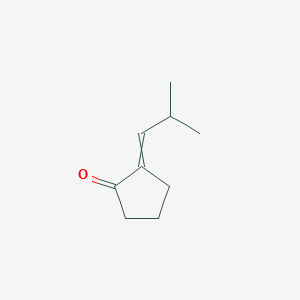
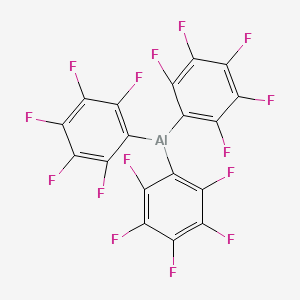
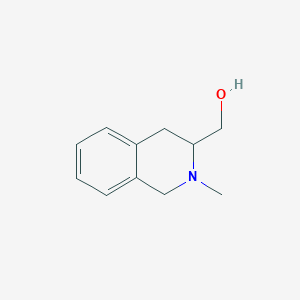
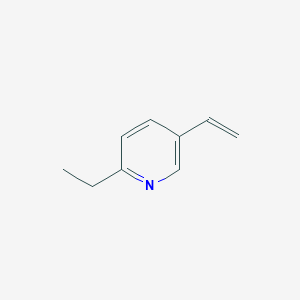
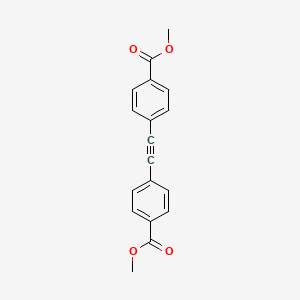
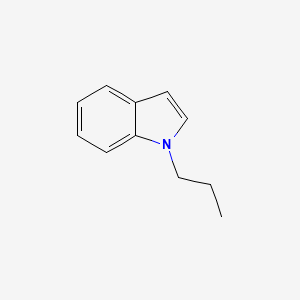
![N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048434.png)
